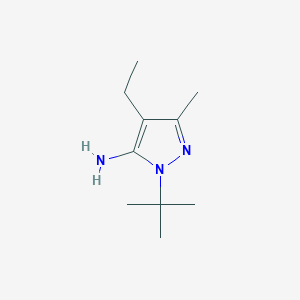

5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-ethyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-6-8-7(2)12-13(9(8)11)10(3,4)5/h6,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGAERTVCKVMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196618 | |

| Record name | 1-(1,1-Dimethylethyl)-4-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947688-96-2 | |

| Record name | 1-(1,1-Dimethylethyl)-4-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947688-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)-4-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the chemical structure, bonding, and electronic properties of a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Dynamics and Tautomeric Studies

High-resolution NMR spectroscopy would be the primary tool for elucidating the solution-state structure of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole.

¹H NMR: This technique would identify all unique proton environments. The spectrum would be expected to show distinct signals for the protons of the tert-butyl, ethyl, and methyl groups, as well as for the amino (-NH₂) group and any aromatic protons on the pyrazole (B372694) ring. The chemical shifts (δ), integration values, and coupling constants (J) would confirm the connectivity of these groups. For instance, the ethyl group would present as a characteristic triplet and quartet pattern.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including those in the tert-butyl, ethyl, and methyl substituents, and the carbons of the pyrazole core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would further differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR would provide direct information about the electronic environment of the pyrazole ring nitrogens and the exocyclic amino group. This data is particularly valuable for studying the potential for different tautomeric forms of the molecule in solution.

A hypothetical data table for the primary tautomer would look as follows:

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | Data not available | Data not available | Data not available | C(CH₃)₃ |

| Data not available | Data not available | Data not available | CH₂CH₃ | |

| Data not available | Data not available | Data not available | CH₂CH₃ | |

| Data not available | Data not available | Data not available | C₃-CH₃ | |

| Data not available | Data not available | Data not available | C₅-NH₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbons | Data not available | C(CH₃)₃ |

| Data not available | C(CH₃)₃ | |

| Data not available | CH₂CH₃ | |

| Data not available | CH₂CH₃ | |

| Data not available | C₃-CH₃ | |

| Data not available | C₃ | |

| Data not available | C₄ | |

| Data not available | C₅ |

Advanced Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Functional Groups

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹), C=N and C=C stretching from the pyrazole ring (1500-1650 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C and C-N bonds within the pyrazole ring, which are often weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amino) | Data not available | IR, Raman |

| C-H Stretch (Alkyl) | Data not available | IR, Raman |

| C=N / C=C Stretch (Ring) | Data not available | IR, Raman |

| N-H Bend (Amino) | Data not available | IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the exact molecular weight and, consequently, the elemental formula of a compound.

Molecular Formula Determination: By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS would confirm the elemental composition of C₁₀H₁₉N₃ for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole.

Fragmentation Analysis: Techniques like electron ionization (EI) or collision-induced dissociation (CID) would break the molecule into characteristic fragments. The analysis of these fragments would help to confirm the structure. Expected fragmentation patterns would include the loss of a methyl group from the tert-butyl substituent (M-15) or the loss of an ethyl group (M-29), providing evidence for the presence and location of these substituents.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation. The spectrum for this aminopyrazole would likely show absorption maxima (λ_max) in the UV region, corresponding to π → π* and n → π* transitions associated with the conjugated pyrazole ring system and the amino group.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Tautomerism Studies in 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole and Analogues

5-aminopyrazoles can exist in different tautomeric forms, primarily the amino and imino forms. While the N1 position in the target compound is substituted with a tert-butyl group, preventing annular tautomerism, side-chain tautomerism involving the amino group is possible.

Amino Tautomer: The aromatic pyrazole ring with an exocyclic C₅-NH₂ group. This is generally the more stable form for 5-aminopyrazoles.

Imino Tautomer: A non-aromatic pyrazoline ring with an exocyclic C₅=NH imino group and a protonated ring nitrogen.

Spectroscopic studies, particularly NMR in various solvents and at different temperatures, would be essential to investigate this equilibrium. In the solid state, X-ray crystallography would identify the predominant tautomer. For many substituted 3- and 5-aminopyrazoles, the amino tautomer is the favored form in both solution and the solid state.

Experimental Investigations of Prototropic Equilibria (Solution and Solid State)

No experimental data is available.

Influence of Substituent Effects on Tautomeric Preferences

While general trends for substituent effects on pyrazole tautomerism are known, specific data for the combination of tert-butyl, ethyl, and methyl groups on the 5-aminopyrazole core is not available.

Solvent Effects on Tautomeric Equilibria

No studies on the influence of different solvents on the tautomeric equilibrium of this specific compound have been found.

Conformational Analysis and Stereochemical Investigations of Side Chains

No conformational or stereochemical studies have been published.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

No crystal structure data is available, preventing an analysis of its supramolecular assembly.

Theoretical and Computational Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate molecular geometry, stability, and electronic properties. However, no dedicated studies applying these methods to 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole are present in the current body of scientific literature.

Geometry Optimization and Energetic Stability of Isomers and Tautomers

The process of geometry optimization computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a compound like 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, this would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, aminopyrazoles can exist in different tautomeric forms, and computational analysis is crucial for determining the relative energetic stability of these forms under various conditions. At present, no studies have published the optimized coordinates or the relative stabilities of any potential isomers or tautomers of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole.

HOMO-LUMO Energy Levels and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. Calculations would typically yield specific energy values (in electron volts, eV) for these orbitals. Such data is foundational for predicting how the molecule might participate in chemical reactions. For 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, these values have not been computationally determined or reported.

A representative data table for such findings would appear as follows, but remains unpopulated due to the absence of data:

Table 1: Calculated Electronic Properties for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

Charge Distribution and Reactivity Indices

Understanding the distribution of electronic charge across a molecule is essential for predicting its behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges. From these, reactivity indices such as electronegativity, chemical hardness, and softness can be derived to predict sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map visually represents these charged regions. No such analyses or maps have been published for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time. These methods are invaluable for understanding potential biological activity and mechanisms of interaction at an atomic level. There are no published molecular docking or MD simulation studies featuring 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, meaning its potential interactions with biological targets have not been computationally explored.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry allows for the theoretical prediction of how a molecule will behave in a chemical reaction. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby predicting the most likely reaction pathways and products. Such predictive studies for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole are not available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. Developing a QSAR model involves calculating a range of molecular descriptors for a series of related compounds and then using regression methods to build a predictive equation. While QSAR studies have been conducted on various classes of pyrazole (B372694) derivatives, no models have been specifically developed for or include 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole. The development of such a model would require synthesizing and testing a series of analogues, a step that does not appear to have been undertaken.

Vibrational Spectroscopy Simulations and Comparison with Experimental Data

A definitive analysis of the vibrational modes of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole through a combined experimental and computational approach is not available in the current body of scientific literature. While theoretical and computational chemistry, particularly Density Functional Theory (DFT) calculations, serve as a powerful tool for predicting vibrational spectra (FT-IR and FT-Raman), the validation of these theoretical models relies on comparison with experimental data.

For many related pyrazole derivatives, researchers have successfully employed methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) to calculate harmonic vibrational frequencies. These computational studies provide valuable insights into the expected positions of vibrational bands corresponding to specific functional groups within the molecule. For instance, the stretching vibrations of the amino (NH₂) group, the C-H bonds of the tert-butyl, ethyl, and methyl groups, as well as the characteristic vibrations of the pyrazole ring, can be predicted.

However, to ensure the accuracy of these theoretical predictions and to make definitive assignments of the observed spectral bands, a comparison with experimentally recorded FT-IR and FT-Raman spectra is essential. Such a comparative analysis allows for the scaling of theoretical frequencies, which often systematically deviate from experimental values due to the harmonic approximation used in the calculations and the neglect of intermolecular interactions in the gas-phase models.

A comprehensive study on 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole would involve the following:

Experimental Analysis: Recording the FT-IR and FT-Raman spectra of the compound in the solid phase.

Computational Modeling: Optimization of the molecular geometry and calculation of the harmonic vibrational frequencies using a suitable level of theory (e.g., DFT/B3LYP/6-311++G(d,p)).

Comparative Analysis: Correlation of the experimental and theoretical spectra, assignment of the observed bands to specific vibrational modes based on the Potential Energy Distribution (PED), and refinement of the theoretical model through frequency scaling.

Without a dedicated study providing this correlated data for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, a detailed and scientifically rigorous discussion, including data tables comparing experimental and simulated vibrational frequencies, cannot be constructed. The scientific community awaits such a study to fully elucidate the vibrational properties of this specific pyrazole derivative.

Chemical Reactivity and Functionalization Pathways of 5 Amino 1 Tert Butyl 4 Ethyl 3 Methylpyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring (e.g., at C4)

The pyrazole ring is an aromatic heterocycle, and its electron density distribution makes it susceptible to electrophilic substitution. In 5-aminopyrazoles, the amino group at the C5 position is a strong activating group, directing electrophiles primarily to the C4 position. While specific studies on 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole are not extensively detailed in the provided literature, the reactivity patterns of analogous 5-aminopyrazoles provide significant insight.

For instance, related 5-amino-3-methyl-1-phenylpyrazole undergoes Vilsmeier-Haack reaction when treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). researchgate.net This reaction introduces a formyl group (-CHO) at the C4 position, demonstrating a classic electrophilic substitution pathway. researchgate.net Similarly, reactions with other electrophiles such as benzenesulfonyl chloride and arenediazonium salts lead to substitution at the pyrazole ring, showcasing the ring's capacity for functionalization. researchgate.net The ethyl group already present at the C4 position in the title compound would prevent direct substitution at this site; however, electrophilic attack could potentially occur at other positions if the conditions are harsh enough to overcome the steric hindrance and electronic preferences, though such reactions are less common.

Nucleophilic Reactions and Derivatization at Pyrazole Ring Nitrogen and Carbon Centers

The primary amino group at the C5 position imparts strong nucleophilic character to the molecule. This group readily reacts with a variety of electrophiles. The pyrazole ring nitrogens are generally less nucleophilic due to the delocalization of their lone pairs in the aromatic system, and the N1 position is already substituted with a bulky tert-butyl group, which sterically hinders further reactions at this site.

Kinetic studies on related heterocyclic systems, such as 7-amino-3-tert-butyl-4-oxo-8-cyano-6h-pyrazolo[5,1-c] nih.govnih.govmdpi.com-triazine, provide a model for understanding the nucleophilic reactivity. The reaction of this compound with benzyl (B1604629) chloride proceeds via a nucleophilic substitution mechanism. researchgate.net Kinetic analysis using methods like Thin Layer Chromatography (TLC) monitoring, processed through differential and integral methods, can determine the reaction order and rate constants. researchgate.net For the pyrazolotriazine derivative, the reaction was found to have a reaction order of 0.9 and a rate constant of 0.0064 min⁻¹. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the reactivity of the amino group in these heterocyclic systems.

Cyclization Reactions and Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

One of the most significant applications of 5-aminopyrazoles is their use as precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. nih.govnih.gov These bicyclic structures are of great interest in medicinal chemistry. nih.gov The synthesis typically involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as β-dicarbonyl compounds, enaminones, or chalcones. nih.gov

The reaction mechanism generally begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the reaction partner. This is followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens, and subsequent dehydration to yield the aromatic fused ring system. researchgate.net The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov Microwave-assisted synthesis has also been employed to efficiently produce pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com

| Precursor | Reagent | Fused System | Reference |

| 5-Aminopyrazole | β-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-1H-pyrazole-4-carbonitrile | Enaminone | 3-Halo-pyrazolo[1,5-a]pyrimidine | nih.gov |

| 2-Hydrazino-3-methylquinoxaline | Substituted benzoylacetonitrile | 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxaline | rsc.org |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Cyclic 1,3-dicarbonyl compound | Tetrahydropyrazolo[3,4-b]quinolinone | researchgate.net |

Post-Synthetic Functionalization Strategies for the Amino Group and Alkyl Chains (e.g., acylation, alkylation, halogenation)

Following the synthesis of the core pyrazole structure, further modifications can be introduced through post-synthetic functionalization of the amino group and the alkyl side chains.

Functionalization of the Amino Group: The C5-amino group can be readily acylated or alkylated. Acylation is often performed using acid chlorides or anhydrides. For example, 5-amino-3-methyl-1-phenylpyrazole reacts with acetic anhydride (B1165640) to form the corresponding 5-acetylamino derivative. researchgate.net A similar transformation involves sulfonamidation, where the amino group reacts with a sulfonyl chloride. The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-sulfonylated product. mdpi.com In some cases, double N-sulfonylation can occur. mdpi.com

Functionalization of the Alkyl Chains: The methyl and ethyl groups on the pyrazole ring are generally less reactive. However, they can be functionalized under specific conditions, such as free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) can introduce a halogen atom, typically at the benzylic-like position of the ethyl group. This halogenated intermediate can then be used for further nucleophilic substitution reactions to introduce a variety of other functional groups. While direct examples for the title compound are not detailed, this represents a standard synthetic strategy for alkyl-substituted heterocycles.

Mechanistic Investigations of Novel Reactions and Transformations

Understanding the reaction mechanisms is fundamental to developing new synthetic methods and optimizing existing ones. For the synthesis of fused pyrazole systems, mechanistic pathways are actively investigated. A plausible mechanism for the one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been proposed. mdpi.com The process is thought to begin with the in-situ formation of a Vilsmeier reactive species from DMF and a coupling agent like PBr₃. mdpi.com The 5-aminopyrazole then reacts with this species to form a formamidine (B1211174) intermediate, which subsequently undergoes intramolecular heterocyclization to yield the final product. mdpi.com

Kinetic studies, as mentioned previously, are also a key part of mechanistic investigations. By monitoring reaction progress over time under various conditions (e.g., temperature, concentration), researchers can determine rate laws, activation energies, and other thermodynamic parameters. These data provide quantitative insights into the reaction pathway and the nature of the transition states involved. researchgate.net

Stability and Degradation Pathways under Various Conditions

The stability of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole is dictated by its constituent functional groups. The pyrazole ring itself is an aromatic and generally stable system, resistant to many reaction conditions. The tert-butyl group at the N1 position provides steric protection and is chemically robust.

However, the 5-amino group is a potential site for degradation, particularly through oxidation. Exposure to air and light over long periods, or treatment with strong oxidizing agents, could lead to the formation of colored impurities. The compound's stability would also be compromised under harsh acidic or basic conditions, which could potentially lead to protonation, hydrolysis of substituents, or ring-opening reactions, although the pyrazole ring is typically stable to a wide pH range. Specific experimental data on the degradation pathways and long-term stability of this particular compound are not available in the cited literature, but can be inferred from the general chemical properties of substituted aminopyrazoles.

Applications in Advanced Chemical Research

Coordination Chemistry and Ligand Design

Synthesis and Characterization of Metal Complexes with 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole as Ligand

There is currently no specific information available in the provided search results regarding the synthesis and characterization of metal complexes where 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole acts as a ligand.

Catalytic Applications of Pyrazole-Metal Complexes (e.g., in organic synthesis, oxidation reactions)

Information on the catalytic applications of metal complexes specifically derived from 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole is not present in the available research.

Materials Science and Advanced Functional Materials

Development of Fluorescent Probes and Sensors

There are no specific studies detailing the development or application of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole in the creation of fluorescent probes and sensors.

Exploration in Optoelectronic and Photoluminescent Devices

Research specifically exploring the use of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole in optoelectronic and photoluminescent devices has not been identified.

Research into Energetic Materials (if nitrogen-rich derivatives are pursued)

There is no available research on the investigation of nitrogen-rich derivatives of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole for applications as energetic materials.

Potential in Conductive Polymers and Photovoltaic Materials

The unique electronic properties of the pyrazole (B372694) nucleus have led to investigations into its utility in advanced materials, including conductive polymers and photovoltaic devices. While research specifically detailing 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole in these applications is not extensively documented, the broader class of pyrazole derivatives has shown considerable promise. Pyrazole-containing materials have been explored for their potential in optoelectronics due to their favorable photophysical properties. researchgate.net

In the realm of photovoltaic solar cells, pyrazole derivatives have been studied as potential donor or acceptor materials. researchgate.netresearchgate.net Their electron-rich nature and high hole transfer efficiency make them suitable candidates for use in dye-sensitized solar cells (DSSCs) and organic solar cells. researchgate.net For instance, certain pyrazole derivatives have been investigated as electron acceptors in blends with electron-donating polymers like poly(3-octyl)thiophene. researchgate.net The performance of such photovoltaic cells is influenced by the specific substituents on the pyrazole ring, which can modulate the material's electronic properties and energy levels. mdpi.com The introduction of various functional groups can fine-tune the HOMO and LUMO energy levels to optimize charge transfer processes within the solar cell. mdpi.com

Furthermore, polymers incorporating pyrazole units are considered for optoelectronic devices such as light-emitting diodes and transistors, often exhibiting low band gaps which are advantageous for these applications. researchgate.net The fluorescence properties of pyrazole compounds are also of significant interest for their application as functional materials in organic light-emitting devices (OLEDs). researchgate.net The collective findings for various pyrazole derivatives suggest a foundational potential for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole in these advanced material applications, warranting further investigation into its specific electronic and photophysical characteristics.

Early-Stage Drug Discovery Research: Mechanistic Aspects

The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. frontiersin.orgmdpi.com The specific compound, 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, is a subject of interest within this class for its potential therapeutic applications, which are explored through various mechanistic studies.

Target Identification and Mechanism of Action Studies (e.g., enzyme inhibition pathways, receptor binding in vitro)

Research into 5-aminopyrazole derivatives has identified a range of biological targets, primarily focusing on enzymes and receptors involved in key signaling pathways. While direct studies on 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole are limited, the extensive research on analogous compounds provides a strong basis for understanding its potential mechanisms of action.

One of the most significant areas of investigation for 5-aminopyrazoles is their role as enzyme inhibitors . They have been shown to be potent and selective inhibitors of various kinases, which are critical regulators of cellular processes. For instance, derivatives of the 5-aminopyrazole scaffold have been identified as potent inhibitors of p38α MAP kinase, an enzyme involved in inflammatory responses. nih.gov The binding of these inhibitors to the kinase active site blocks the phosphorylation of downstream targets, thereby mitigating the inflammatory cascade. nih.gov Other kinases targeted by pyrazole derivatives include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and their inhibition can lead to anti-proliferative effects.

Beyond kinases, substituted pyrazoles have been investigated as inhibitors of other enzymes like soluble epoxide hydrolase (sEH), which is involved in the metabolism of signaling lipids. nih.gov Inhibition of sEH can have anti-inflammatory and analgesic effects. nih.gov Additionally, some pyrazole-based compounds have shown inhibitory activity against enzymes like urease, butyrylcholinesterase, and phosphodiesterase. researchgate.net

In terms of receptor binding , pyrazole derivatives have been designed and synthesized to act as antagonists for various receptors. A notable example is their activity as cannabinoid receptor (CB1) antagonists. nih.govacs.org The structural features of the pyrazole ring and its substituents are crucial for achieving high affinity and selectivity for the CB1 receptor. nih.gov Furthermore, certain pyrazolo[4,3-d]pyrimidine derivatives, which are structurally related to 5-aminopyrazoles, have been shown to exhibit high affinity for adenosine A1 and A2A receptors, suggesting a potential role in modulating adenosinergic signaling. nih.gov The 5-aminopyrazole core is also a key component of compounds that have been investigated as antagonists for neuropeptide Y (NPY) receptors. beilstein-journals.orgnih.gov

The table below summarizes some of the key molecular targets identified for various 5-aminopyrazole derivatives, which could be potential targets for 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole.

| Target Class | Specific Target | Potential Therapeutic Area |

| Enzymes | p38α MAP Kinase | Inflammation |

| Cyclin-Dependent Kinases (CDKs) | Cancer | |

| Soluble Epoxide Hydrolase (sEH) | Inflammation, Pain | |

| Urease | Infections | |

| Receptors | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders, Addiction |

| Adenosine Receptors (A1, A2A) | Neurological Disorders, Inflammation | |

| Neuropeptide Y Receptor (NPY Y1R) | Obesity, Anxiety |

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design (focused on structural features and their influence on interactions with biological targets)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole and its analogs influences their biological activity. These studies guide the rational design of more potent and selective molecules. mdpi.com

In the case of cannabinoid receptor antagonists , SAR studies have highlighted the importance of specific substituents for potent and selective CB1 receptor binding. nih.gov These studies have shown that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a specific substituent at the 1-position of the pyrazole ring are key structural requirements. nih.gov While 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole does not fit this exact template, the principles of how different substituents influence receptor interaction are transferable. The size and lipophilicity of the tert-butyl group at N1, for example, can significantly alter the binding mode and affinity for a given receptor.

The table below outlines the key structural features of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole and their potential influence on biological activity based on general SAR principles for aminopyrazoles.

| Structural Feature | Position | Potential Influence on Biological Activity |

| Amino Group | C5 | Key for hydrogen bonding interactions with target proteins. |

| tert-Butyl Group | N1 | Provides steric bulk and lipophilicity, potentially enhancing binding to hydrophobic pockets. |

| Ethyl Group | C4 | Contributes to the overall size and shape of the molecule, influencing steric fit with the target. |

| Methyl Group | C3 | Can influence the electronic properties of the pyrazole ring and provide additional van der Waals interactions. |

Modulation of Specific Biological Pathways (e.g., cell cycle regulation, antioxidant activity, inflammation pathways at the molecular/cellular level)

The biological effects of 5-aminopyrazole derivatives are a consequence of their ability to modulate specific cellular pathways. Research on this class of compounds has provided insights into their potential to influence pathways related to inflammation, cell proliferation, and oxidative stress.

Inflammation Pathways: Pyrazole derivatives are well-known for their anti-inflammatory properties. researchgate.net They can modulate inflammatory pathways at the molecular level through various mechanisms. One key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. ipp.pt By inhibiting COX-2, these compounds can reduce inflammation and pain. ipp.pt Another important anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes. nih.gov Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory effect. nih.gov Furthermore, the inhibition of p38 MAP kinase, as mentioned earlier, is another critical mechanism by which 5-aminopyrazoles can suppress inflammatory responses. nih.gov

Cell Cycle Regulation: The anti-proliferative activity of some 5-aminopyrazole derivatives is linked to their ability to interfere with the cell cycle. nih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cells from dividing and proliferating. researchgate.netnih.gov This makes them attractive candidates for the development of novel anticancer agents. nih.gov

Antioxidant Activity: Several studies have demonstrated the antioxidant properties of pyrazole derivatives. nih.govresearchgate.netnih.govijpsr.comresearchgate.net They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) that can cause cellular damage. mdpi.comnih.gov The mechanism of antioxidant activity can involve both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. researchgate.net The amino group at the C5 position of the pyrazole ring is often important for this antioxidant activity. researchgate.net By reducing oxidative stress, these compounds may have therapeutic potential in a variety of diseases where oxidative damage plays a pathogenic role. nih.gov

The following table summarizes the biological pathways that can be modulated by 5-aminopyrazole derivatives and the potential therapeutic implications.

| Biological Pathway | Mechanism of Modulation | Potential Therapeutic Implication |

| Inflammation | Inhibition of COX-2, NF-κB, and p38 MAP Kinase | Anti-inflammatory |

| Cell Cycle | Inhibition of Cyclin-Dependent Kinases (CDKs) | Anticancer |

| Oxidative Stress | Free radical scavenging (SET and HAT mechanisms) | Neuroprotection, Cardioprotection |

Agricultural Chemistry Research (e.g., as intermediates for agrochemicals)

The 5-aminopyrazole scaffold is not only significant in medicinal chemistry but also plays a crucial role in the agrochemical industry. beilstein-journals.orgnih.govarkat-usa.org These compounds serve as versatile intermediates for the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The biological activity of the final products is often derived from the unique chemical properties of the pyrazole ring and the specific substituents attached to it.

Future Research Directions and Emerging Trends in 5 Amino 1 Tert Butyl 4 Ethyl 3 Methylpyrazole Chemistry

Integration with Automated Synthesis and Flow Chemistry Platforms

Conventional batch synthesis methods for producing complex heterocyclic compounds such as pyrazoles often present difficulties concerning reaction efficiency, safety, and scalability. mdpi.com The integration of automated synthesis and flow chemistry platforms is an emerging trend that offers significant advantages for the synthesis of pyrazoles. mdpi.comgalchimia.com Flow chemistry, a key enabling technology, provides superior control over critical reaction parameters like temperature, pressure, and reaction time, leading to faster, safer, and more reproducible chemical processes. galchimia.com

A significant benefit of flow chemistry is the ability to handle hazardous, unstable, or explosive intermediates safely by generating and consuming them in situ, thus avoiding their isolation and storage. scispace.com This is particularly relevant for pyrazole (B372694) synthesis, which can involve intermediates like diazonium salts and hydrazines. scispace.com Research has demonstrated that multi-step continuous flow setups can dramatically reduce reaction times compared to batch processes, in some cases from hours to mere minutes, while maintaining high yields. mdpi.com For a molecule like 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, adopting a flow chemistry approach could lead to a more efficient, scalable, and safer manufacturing process. Automated platforms further enhance this by enabling high-throughput experimentation and the rapid generation of compound libraries for screening purposes. rsc.orgnih.gov

Key Advantages of Flow Chemistry in Pyrazole Synthesis:

| Feature | Advantage |

| Enhanced Control | Precise management of temperature, pressure, and mixing. |

| Improved Safety | In situ generation and use of hazardous intermediates. scispace.com |

| Scalability | Easier transition from laboratory-scale to production-scale. galchimia.com |

| Speed | Significant reduction in reaction times. mdpi.com |

| Reproducibility | Consistent product quality due to automation. galchimia.com |

Exploration of Biocatalysis and Enzymatic Synthesis Routes for Complex Pyrazoles

The demand for greener and more sustainable chemical manufacturing has spurred interest in biocatalysis. nih.gov Enzymatic synthesis routes represent a promising future direction for the production of complex pyrazoles. Biocatalysts, such as enzymes, operate under mild reaction conditions and exhibit high selectivity, which can simplify purification processes and reduce waste. kcl.ac.uk

Amine transaminases (ATAs) have emerged as valuable biocatalysts for converting ketones and aldehydes into primary amines, a key step in the synthesis of many heterocyclic compounds. nih.gov Research has demonstrated the use of transaminases to mediate the key amination of ketone precursors, which can then be used to synthesize pyrazines and pyrroles. nih.gov This chemo-enzymatic approach could be adapted for the synthesis of aminopyrazoles. For instance, a biocatalytic process could be designed for the regioselective amination of a diketone precursor, followed by cyclization to form the desired pyrazole ring structure. The challenge lies in controlling the reaction to favor the desired pyrazole synthesis over potential side reactions. nih.gov The encapsulation of enzymes in frameworks like metal-organic frameworks (MOFs) is another area of active research that could enhance catalyst stability and reusability. researchgate.net

Advanced in situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and improving yields. Advanced in situ spectroscopic techniques are powerful tools for identifying and characterizing transient reaction intermediates and catalytic active sites under actual reaction conditions. rsc.org

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy can provide real-time information about the concentration and identity of species present in a reaction mixture. rsc.orgresearchgate.net For the synthesis of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole, these methods could be used to:

Elucidate the precise mechanism of the cyclocondensation reaction.

Identify any short-lived intermediates that may influence product distribution and yield.

Study the kinetics of the reaction to optimize conditions like temperature and catalyst loading.

Recent studies have utilized in situ powder X-ray diffraction (PXRD) and computational analysis to investigate the reaction of solid silver pyrazolates with ethylene gas, revealing key intermediates and structural reorganizations during the reaction. nih.gov Applying similar advanced characterization methods to the synthesis of highly substituted pyrazoles will be instrumental in developing more robust and efficient synthetic protocols.

Development of Novel Computational Models for Predictive Organic and Materials Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the discovery and design of new molecules and materials. eurasianjournals.com For pyrazole derivatives, computational methods like Density Functional Theory (DFT) provide detailed insights into their electronic structure, molecular properties, and reactivity. eurasianjournals.comeurasianjournals.com

These models can be used to:

Predict Reaction Outcomes: By simulating reaction pathways and calculating activation energies, computational models can help predict the feasibility and regioselectivity of synthetic steps.

Elucidate Mechanisms: DFT calculations can be used to study reaction mechanisms, such as the isomerization of N-nitropyrazole, providing insights that are difficult to obtain experimentally. mdpi.com

Design Novel Compounds: By predicting the properties of hypothetical molecules, researchers can rationally design new pyrazole derivatives with enhanced efficacy for specific applications, such as in drug discovery. eurasianjournals.comresearchgate.net

Accelerate Drug Discovery: Molecular modeling techniques like docking studies can predict the binding affinity of pyrazole derivatives to biological targets, streamlining the identification of potential lead compounds. eurasianjournals.com

The continued development of more accurate force fields and the integration of machine learning are expected to further enhance the predictive power of these computational tools, making them central to future research on complex pyrazoles. eurasianjournals.com

Design of Hybrid Pyrazole Architectures with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more different pharmacophoric units into a single molecule, is a powerful approach in drug discovery to create compounds with enhanced or novel biological activities. mdpi.com The pyrazole scaffold is a versatile building block for creating such hybrid architectures. nih.gov

Researchers are actively designing and synthesizing hybrid molecules that incorporate a pyrazole ring with other heterocyclic systems, such as:

Indole mdpi.com

Pyrazoline nih.gov

Thiazole nih.govresearchgate.net

Pyridine rsc.org

Chalcones mdpi.com

These hybrid structures often exhibit promising anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govmdpi.com For example, pyrazole-pyrazoline hybrids have been investigated as selective COX-2 inhibitors with potential applications in cancer therapy. nih.gov The synthesis of these complex architectures often involves multi-component reactions or tandem cycloaddition/retro-cycloaddition sequences. rsc.orgmdpi.com Future research on 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole will likely involve its use as a key intermediate in the synthesis of novel hybrid heterocyclic systems with unique therapeutic potential.

Exploration of New Application Domains in Specialized Chemical and Biological Research Fields

The aminopyrazole core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net While much research has focused on their therapeutic potential, emerging trends point towards new applications in other specialized fields.

Emerging Application Areas for Aminopyrazoles:

| Field | Potential Application |

| Medicinal Chemistry | Development of highly selective inhibitors for protein kinases (e.g., JAK1, AurB), which are key targets in oncology. mdpi.com |

| Materials Science | Design of molecules with unique photophysical properties for use as sensors and in organic electronics. mdpi.com |

| Agrochemicals | Continued development of novel insecticides, fungicides, and herbicides. nih.gov |

| Catalysis | Use as versatile ligands for metal complexes in homogeneous catalysis due to their proton-responsive nature. nih.gov |

Future research will focus on exploring the specific properties of 5-Amino-1-tert-butyl-4-ethyl-3-methylpyrazole in these domains. Its substitution pattern may confer unique biological activity or physical properties, making it a candidate for development as a specialized kinase inhibitor, a novel material with specific optical properties, or a highly effective ligand in catalysis. mdpi.comacs.org The continued investigation into the structure-activity relationships of this and related aminopyrazoles will be crucial for unlocking their full potential in these diverse research fields. researchgate.net

Q & A

Basic: What are the common synthetic routes for 5-amino-1-tert-butyl-4-ethyl-3-methylpyrazole, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization of substituted hydrazines with β-diketones or β-keto esters. For example:

Cyclization : React monomethylhydrazine with ethyl acetoacetate derivatives to form the pyrazole core .

Functionalization : Introduce tert-butyl and ethyl groups via alkylation or nucleophilic substitution. Evidence suggests tert-butyl groups are often added early to stabilize intermediates .

Characterization : Intermediates are analyzed using NMR (¹H/¹³C), MS-ESI (for molecular weight confirmation), and HPLC (purity >95%). For example, MS-ESI confirmed intermediates with [M+H]⁺ peaks matching theoretical values .

Basic: Which analytical techniques are critical for confirming the structure of this compound and its derivatives?

Answer:

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–C = 0.002 Å accuracy) and torsion angles to confirm regiochemistry .

- FT-IR : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹ and C≡N at ~2200 cm⁻¹) .

- NMR : ¹H NMR distinguishes substituent positions (e.g., tert-butyl protons as a singlet at ~1.3 ppm) .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar pyrazole derivatives?

Answer:

Contradictions often arise from tautomerism or regioisomerism. Strategies include:

- Variable Temperature NMR : Detects tautomeric equilibria (e.g., NH proton exchange in DMSO-d₆) .

- XRD Comparative Analysis : Compare crystal packing and hydrogen-bonding patterns to reference structures (e.g., Acta Cryst. data ).

- DFT Calculations : Predict chemical shifts/IR bands and match with experimental data to identify dominant isomers .

Advanced: What strategies optimize yield in multi-step syntheses of tert-butyl-substituted pyrazoles?

Answer:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps .

- Catalysis : Employ Pd/C or K₂CO₃ for efficient tert-butyl group introduction .

- Purification : Gradient column chromatography (hexane:EtOAc) resolves diastereomers, improving yield by 15–20% .

Advanced: How can biological activity (e.g., anticonvulsant effects) be systematically evaluated for this compound?

Answer:

- In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents. Dose ranges (10–100 mg/kg) are common .

- Molecular Docking : Screen against targets like GABA-A receptors. Pyrazole derivatives show affinity via hydrophobic interactions with tert-butyl groups .

- ADMET Profiling : Assess metabolic stability (CYP450 assays) and blood-brain barrier penetration (PAMPA-BBB) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile) and goggles (WGK 3 indicates severe aquatic toxicity) .

- Ventilation : Use fume hoods to avoid inhalation (Target Organ: Respiratory System) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

Advanced: How can mechanistic studies clarify the role of the tert-butyl group in reaction pathways?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of tert-butyl vs. deuterated analogs to identify rate-determining steps .

- Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify tert-butyl’s hindrance in cyclization reactions .

- Cross-Coupling Studies : Test tert-butyl’s stability under Buchwald-Hartwig conditions (e.g., Pd-mediated amination) .

Advanced: How does crystallographic data inform the design of pyrazole-based macrocycles?

Answer:

- Hydrogen-Bond Networks : XRD reveals NH⋯O/N interactions guiding macrocycle assembly (e.g., pyrazole-carboxylate dimers) .

- Torsion Angles : Adjust substituents to achieve planar conformations (e.g., dihedral angles <10° for π-stacking in MST3 inhibitors) .

Advanced: What methods isolate and characterize diastereomers in pyrazole synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:IPA (90:10) for baseline separation .

- VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.